molecular formula C26H16N2O4 B2825067 (2Z)-2-{[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one CAS No. 955976-06-4

(2Z)-2-{[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2825067
CAS No.: 955976-06-4
M. Wt: 420.424
InChI Key: UMMPONGPQLLFIC-CFRMEGHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2Z)-2-{[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one” is a benzofuranone derivative featuring a conjugated system with a benzofuran core and a pyrazole substituent. Its Z-configuration at the methylidene group and the hydroxyl substituent at position 6 are critical for its stereoelectronic properties.

Properties

IUPAC Name

(2Z)-2-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16N2O4/c29-19-10-11-20-22(14-19)32-24(26(20)30)13-17-15-28(18-7-2-1-3-8-18)27-25(17)23-12-16-6-4-5-9-21(16)31-23/h1-15,29H/b24-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMPONGPQLLFIC-CFRMEGHHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4O3)C=C5C(=O)C6=C(O5)C=C(C=C6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4O3)/C=C\5/C(=O)C6=C(O5)C=C(C=C6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural uniqueness lies in its hybrid benzofuran-pyrazole system. Below is a comparative analysis with structurally related derivatives from the literature:

Compound Key Substituents Molecular Features Reported Bioactivity Reference
Target Compound: (2Z)-2-{[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one 6-hydroxy, 3-(1-benzofuran-2-yl)-1-phenylpyrazole Extended π-system with dual benzofuran cores; hydroxyl enhances polarity Inferred potential for protein binding via H-bonding and π-π stacking N/A
(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one 2,3,4-trimethoxybenzylidene, hydroxyethyl piperazine Increased solubility due to polar piperazine; methoxy groups enhance lipophilicity Anticancer (suggested by structural analogs in pyrazoline derivatives)
(2Z)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(2-methylphenyl)methylidene]-1-benzofuran-3-one 2-methylphenyl methylidene, hydroxyethyl piperazine Steric hindrance from methyl group; moderate polarity Not explicitly reported, but piperazine moiety suggests CNS-targeting potential
(2Z)-2-[(3-fluorophenyl)methylidene]-6-[(2-methylprop-2-en-1-yl)oxy]-2,3-dihydro-1-benzofuran-3-one 3-fluorophenyl methylidene, 2-methylprop-2-enoxy Fluorine enhances electronegativity; allyloxy group may influence reactivity Potential fluorinated probe for imaging or enzyme inhibition
Pyrazoline derivatives (e.g., 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole) 4-methoxyphenyl, phenyl, benzothiazole Planar benzothiazole core; methoxy group aids in membrane permeability Antitumor, antidepressant activities demonstrated in pharmacological studies

Key Observations

Aromatic Systems: The phenylpyrazole and benzofuran moieties in the target compound provide a rigid, planar structure conducive to π-π interactions, unlike the flexible hydroxyethyl piperazine in ’s compound . Electron-Withdrawing Groups: Fluorine in ’s compound increases electronegativity, which may improve metabolic stability compared to the target compound’s unsubstituted phenyl group .

Bioactivity Trends :

  • Pyrazoline and pyrazole derivatives (e.g., ) exhibit antitumor activity, suggesting the target compound’s pyrazole moiety could confer similar properties .
  • Piperazine-containing analogs () are often explored for CNS applications due to their blood-brain barrier permeability .

Research Findings and Implications

  • Pharmacological Potential: Structural analogs with piperazine or methoxy substituents show promise in cancer and CNS disorders, suggesting the target compound could be optimized for similar pathways .
  • Chemical Stability : The absence of electron-withdrawing groups (e.g., fluorine) in the target compound may limit its metabolic stability compared to fluorinated derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.